Velagliflozin

Descripción general

Descripción

Velagliflozina, comercializada bajo el nombre de Senvelgo, es un medicamento antidiabético utilizado principalmente para el tratamiento de gatos. Es un inhibidor del cotransportador 2 de sodio-glucosa (SGLT2), que ayuda a controlar los niveles de glucosa en sangre al evitar la reabsorción de glucosa en los riñones .

Métodos De Preparación

La síntesis de Velagliflozina implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética suele incluir los siguientes pasos:

Formación de la estructura principal: Esto implica la preparación del grupo ciclopropilbencilo.

Introducción del grupo benzonitrilo: Este paso implica la reacción de la estructura principal con benzonitrilo en condiciones específicas.

Formación del producto final:

Los métodos de producción industrial para Velagliflozina implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, se controlan cuidadosamente para lograr el producto deseado.

Análisis De Reacciones Químicas

Velagliflozina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Velagliflozina puede sufrir reacciones de oxidación, especialmente en los grupos hidroxilo.

Reducción: El grupo nitrilo en Velagliflozina puede reducirse para formar aminas.

Sustitución: Pueden ocurrir varias reacciones de sustitución en los anillos aromáticos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Diabetes Mellitus in Cats

Velagliflozin has emerged as a promising alternative to traditional insulin therapy for managing diabetes mellitus in cats. Several studies have demonstrated its efficacy and safety:

- Efficacy Study : A randomized controlled trial involving 127 diabetic cats showed that this compound (1 mg/kg) was noninferior to insulin injections. On day 45, 54% of cats treated with this compound achieved treatment success compared to 42% with insulin. Improvements were noted in clinical signs such as polyuria and polydipsia, and glycemic control was significantly better in the this compound group .

- Long-term Efficacy : In a larger field trial with 252 cats, this compound treatment resulted in significant reductions in blood glucose levels over 180 days. By the end of the study, 81% of cats had blood glucose and/or fructosamine levels within reference ranges. Additionally, 88.6% showed improvement in polyuria and polydipsia .

| Study | Treatment Group | Treatment Success (%) | Mean Blood Glucose (mg/dL) | Fructosamine (µmol/L) |

|---|---|---|---|---|

| This compound | 54 | ≤14 mmol/L (82%) | ≤450 (72%) | |

| This compound | 81 | 125 (77-384) | 263 (203-620) |

Insulin Dysregulation in Ponies

This compound has also been investigated for its effects on insulin dysregulation associated with equine metabolic syndrome (EMS):

- Prevention of Laminitis : A study indicated that this compound effectively reduced hyperinsulinemia in ponies fed a high non-structural carbohydrate diet. It demonstrated a significant decrease in insulin concentrations, thereby preventing laminitis .

- Safety Profile : In a long-term study involving insulin-dysregulated ponies, no adverse effects were reported, confirming the compound's safety when administered daily .

Case Study: Diabetic Cats

A clinical trial involving client-owned diabetic cats treated with this compound showed promising results. The treatment led to improved quality of life indicators and glycemic control without significant adverse effects. Notably:

- Ketoacidosis Incidence : While some cases of ketoacidosis were observed (7% incidence), they were less common compared to traditional insulin treatments .

Case Study: Ponies with EMS

In a proof-of-concept study on ponies, this compound was administered over a period of 39 days. The findings highlighted:

Mecanismo De Acción

Velagliflozina ejerce sus efectos al inhibir el cotransportador 2 de sodio-glucosa (SGLT2) en los riñones. Este transportador es responsable de la reabsorción de glucosa del filtrado glomerular de vuelta al torrente sanguíneo. Al inhibir SGLT2, Velagliflozina previene la reabsorción de glucosa, lo que lleva a una mayor excreción de glucosa en la orina y, por lo tanto, a una reducción de los niveles de glucosa en sangre .

Comparación Con Compuestos Similares

Velagliflozina es parte de la clase de medicamentos inhibidores del SGLT2, que incluye otros compuestos como:

- Dapagliflozina

- Empagliflozina

- Canagliflozina

- Ertugliflozina

- Bexagliflozina

En comparación con estos compuestos, Velagliflozina es única en su uso específico para tratar la diabetes en gatos. Si bien otros inhibidores del SGLT2 se utilizan principalmente para tratar la diabetes tipo 2 en humanos, la aplicación veterinaria de Velagliflozina la distingue .

Actividad Biológica

Velagliflozin is a sodium-glucose co-transporter 2 (SGLT-2) inhibitor that has shown promise in managing diabetes, particularly in veterinary applications for cats and ponies. This article delves into its biological activity, pharmacodynamics, efficacy, and safety based on various studies.

This compound selectively inhibits SGLT-2, which is primarily responsible for glucose reabsorption in the kidneys. Approximately 90% of filtered glucose is reabsorbed by SGLT-2, with SGLT-1 accounting for the remaining 10%. By inhibiting SGLT-2, this compound promotes increased urinary glucose excretion, thereby lowering blood glucose levels.

Pharmacokinetics

- Bioavailability : this compound has an absolute bioavailability of approximately 96% when administered orally to fasted cats.

- Plasma Protein Binding : In vitro studies indicate a high plasma protein binding rate of about 93%.

- Half-Life : The mean half-life after oral administration ranges from 4.5 to 6.4 hours.

Case Studies in Cats

-

Clinical Trial Overview :

- A study involving 252 diabetic cats assessed the efficacy of this compound as a standalone therapy compared to insulin treatment. The trial showed significant improvements in glycemic control and clinical signs over 180 days.

Time Point Blood Glucose (mg/dL) Fructosamine (µmol/L) Screening 436 (272 - 676) 538 (375 - 794) Day 30 153 (62 - 480) 310 (204 - 609) Day 60 134 (64 - 414) 286 (175 - 531) Day 120 128 (55 - 461) 269 (189 - 575) Day 180 125 (77 - 384) 263 (203 - 620) - Outcome : At day 180, approximately 81% of cats had blood glucose and/or fructosamine levels within reference ranges. Notably, no cases of clinical hypoglycemia were reported.

- Quality of Life Assessments :

Study in Ponies

A separate study evaluated this compound's effectiveness in treating insulin dysregulation in ponies over a period of 16 weeks :

- Dosage : Ponies received this compound at a dose of 0.3 mg/kg BW orally once daily.

- Insulin Levels : The treated group showed a significant decrease in post-prandial serum insulin levels from 205 ± 25 μIU/mL at baseline to 117 ± 15 μIU/mL after treatment.

| Time Point | Insulin Concentration (μIU/mL) |

|---|---|

| Week 0 | 205 ± 25 |

| Week 8 | 119 ± 19 |

| Week 16 | 117 ± 15 |

Additional Findings

- Effects on Lipid Metabolism :

- Ketoacidosis Incidence :

Propiedades

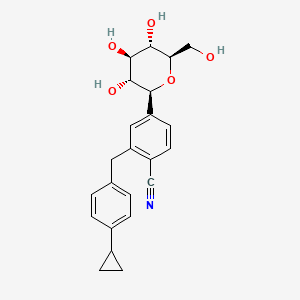

IUPAC Name |

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENUNDCNOYAWGN-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946525-65-1 | |

| Record name | Velagliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946525651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VELAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2YU8SL0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.